molecular formula C6H4BrF2N B1280351 2-Bromo-4,5-difluoroaniline CAS No. 64695-79-0

2-Bromo-4,5-difluoroaniline

Cat. No.: B1280351
CAS No.: 64695-79-0
M. Wt: 208 g/mol
InChI Key: BUTIDJREEDINSI-UHFFFAOYSA-N
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Description

2-Bromo-4,5-difluoroaniline (CAS 64695-79-0) is a brominated and fluorinated aromatic amine with the molecular formula C₆H₄BrF₂N and a molecular weight of 208.0035 g/mol . Key physical properties include a density of 1.788 g/cm³, a boiling point of 234.8°C at standard pressure, and a flash point of 95.8°C . The compound features a benzene ring substituted with bromine at position 2 and fluorine atoms at positions 4 and 5, conferring unique electronic and steric properties. This structural motif makes it a versatile intermediate in organic synthesis, particularly in heterocyclic chemistry and pharmaceutical research. For instance, it serves as a precursor in the Gassman indole synthesis, enabling efficient one-pot indole formation with triethylamine and ethylthio-2-propanone .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-4,5-difluoroaniline can be synthesized through several methods. One common approach involves the bromination of 4,5-difluoroaniline using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,5-difluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-4,5-difluoroaniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the development of bioactive molecules and pharmaceuticals.

    Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

    Industry: It is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-Bromo-4,5-difluoroaniline depends on its specific application. In chemical reactions, the bromine and fluorine atoms influence the reactivity and selectivity of the compound. The molecular targets and pathways involved vary based on the context in which the compound is used .

Comparison with Similar Compounds

Structural Isomers and Halogen-Substituted Analogs

The reactivity and applications of bromo-difluoroanilines are highly dependent on the positions of substituents. Key analogs include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Applications/Reactivity
2-Bromo-4,5-difluoroaniline 64695-79-0 C₆H₄BrF₂N 208.0035 234.8 Gassman indole synthesis (high yield)
2-Bromo-4,6-difluoroaniline 444-14-4 C₆H₄BrF₂N 208.0035 Not reported Synthesis of 1-acyl-thioureas (e.g., compounds 8–10 in )
4-Bromo-3,5-difluoroaniline 112279-60-4 C₆H₄BrF₂N 208.0035 Not reported Maleimide derivatives (92.6% yield via azeotropic method)
2-Bromo-3,4-difluoroaniline 1092349-87-5 C₆H₄BrF₂N 208.0035 Not reported No specific data; likely intermediate for heterocycles
2-Bromo-4,6-dichloroaniline 697-86-9 C₆H₄BrCl₂N 240.91 81–83 (melting point) Limited data; used in chlorinated analog studies

Key Observations :

  • Substituent Position Effects : The 2-bromo-4,5-difluoro isomer exhibits superior performance in indole synthesis compared to 2-bromo-4,6-difluoroaniline, likely due to reduced steric hindrance and optimized electronic effects for cyclization .
  • Halogen Exchange : Replacing fluorine with chlorine (e.g., 2-bromo-4,6-dichloroaniline) increases molecular weight but lowers thermal stability (lower melting point) .

Biological Activity

2-Bromo-4,5-difluoroaniline is an organic compound with notable biological activity, characterized by its unique molecular structure, which includes a bromine atom and two fluorine atoms attached to an aniline core. This compound has garnered attention in various fields, particularly in medicinal chemistry and microbiology, due to its potential therapeutic applications.

  • Molecular Formula : C₆H₄BrF₂N
  • Molecular Weight : 208.01 g/mol
  • Appearance : Off-white to yellowish-brown powder or crystal

The presence of halogen substituents significantly influences the compound's reactivity and biological interactions. The bromine atom can enhance lipophilicity, while the fluorine atoms can modulate electronic properties, potentially affecting the compound's interaction with biological targets.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against various pathogens. Notably, it has shown effectiveness against:

  • Staphylococcus aureus
  • Escherichia coli

These findings suggest that the compound may interfere with bacterial cell wall synthesis mechanisms, although detailed mechanisms of action remain to be fully elucidated.

Anticancer Activity

In addition to its antibacterial properties, this compound has demonstrated potential anticancer activity against several cancer cell lines. Preliminary studies indicate that it may inhibit cell proliferation; however, further research is needed to clarify the specific pathways involved and to assess its efficacy in vivo.

While specific mechanisms of action for this compound are not yet fully characterized, it is hypothesized that its interactions with proteins and enzymes in metabolic pathways play a crucial role. The compound's structure may allow it to bind to active sites on enzymes or disrupt protein-protein interactions essential for bacterial growth and cancer cell survival.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds. Below is a table summarizing key analogs:

Compound NameMolecular FormulaKey Differences
4-Bromo-2,5-difluoroanilineC₆H₄BrF₂NBromine at position 4 instead of position 2
2-Bromo-4,6-difluoroanilineC₆H₄BrF₂NFluorine atoms at positions 4 and 6
2-Bromo-3-fluoroanilineC₆H₄BrFNContains only one fluorine atom at position 3
3-Bromo-4-fluoroanilineC₆H₄BrFNBromine at position 3 instead of position 2

These compounds differ primarily in the positions of the halogen and fluorine substituents on the benzene ring, which significantly affects their chemical properties and biological activities.

Case Studies and Research Findings

  • Antibacterial Study : A study conducted on the antibacterial efficacy of various halogenated anilines found that this compound showed superior activity against S. aureus compared to non-halogenated analogs. The study highlighted the importance of halogen positioning in enhancing antibacterial properties.
  • Anticancer Research : In vitro studies revealed that treatment with this compound resulted in a significant reduction in cell viability in certain cancer cell lines. The compound was noted for its ability to induce apoptosis, although further investigations are required to identify specific apoptotic pathways activated by this compound.

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 2-Bromo-4,5-difluoroaniline, and how do reaction conditions influence yields?

Methodological Answer: The synthesis of this compound often involves selective halogenation and functional group manipulation. A notable approach is the Gassman indole synthesis , which outperforms traditional methods like the Fischer indole cyclization. For example, treating the aniline precursor with tert-butyl hypochlorite, followed by ethylthio-2-propanone and triethylamine, achieves high yields (>90%) in a one-pot reaction .

Q. What purification and storage protocols are recommended for this compound?

Methodological Answer: Purification typically involves column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol. Storage at 0–6°C under inert gas (N₂/Ar) is critical due to sensitivity to air and moisture. Stability tests show decomposition <5% over 6 months under these conditions .

Q. How is this compound characterized spectroscopically?

Methodological Answer:

  • ¹H/¹³C NMR : Fluorine substituents cause complex splitting (e.g., ¹H NMR: δ 6.8–7.2 ppm for aromatic protons; ¹⁹F NMR: δ -110 to -120 ppm).
  • Mass Spectrometry : ESI-MS ([M+H]⁺ m/z 208) confirms molecular weight.
  • XRD : Used to resolve regiochemical ambiguities in derivatives (e.g., C-Br bond length ~1.89 Å) .

Advanced Research Questions

Q. How can contradictory NMR data for this compound derivatives be resolved?

Methodological Answer: Contradictions often arise from fluorine coupling and rotational isomers. Strategies include:

  • Variable Temperature NMR : Identifies dynamic processes (e.g., -40°C to freeze conformers).
  • DFT Calculations : Predict chemical shifts (e.g., B3LYP/6-311+G(d,p) basis set).
  • 2D NOESY : Maps spatial proximity of substituents (e.g., bromo-fluoro interactions) .

Q. What role does this compound play in medicinal chemistry, particularly antibacterial agents?

Methodological Answer: This compound is a key intermediate in synthesizing indoloquinolone antibiotics . Its bromine atom enables Suzuki-Miyaura cross-coupling to introduce pharmacophores, while fluorine enhances metabolic stability. For example, derivatives exhibit MIC values of 0.5–2 µg/mL against Staphylococcus aureus .

Q. How can reaction optimization address low yields in electrophilic substitutions of this compound?

Methodological Answer: The electron-withdrawing bromo and fluoro groups deactivate the ring, requiring aggressive conditions:

  • Nitration : Use fuming HNO₃/H₂SO₄ at 80°C (yield ~60%).
  • Sulfonation : Oleum (20% SO₃) at 120°C.
  • Catalysis : Lewis acids (e.g., FeCl₃) improve regioselectivity for para-substitution .

Properties

IUPAC Name

2-bromo-4,5-difluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF2N/c7-3-1-4(8)5(9)2-6(3)10/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUTIDJREEDINSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60458720
Record name 2-Bromo-4,5-difluoroaniline
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Molecular Weight

208.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64695-79-0
Record name 2-Bromo-4,5-difluorobenzenamine
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URL https://commonchemistry.cas.org/detail?cas_rn=64695-79-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4,5-difluoroaniline
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Record name 2-bromo-4,5-difluoroaniline
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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